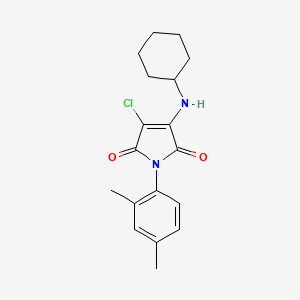
3-chloro-4-(cyclohexylamino)-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-(cyclohexylamino)-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione is a chemical compound that has been extensively studied due to its potential use in various scientific research applications. This compound is also known as CCAP and has a molecular formula of C19H23ClN2O2.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research into the synthesis and structural characterization of compounds related to 3-chloro-4-(cyclohexylamino)-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione has led to the development of various methodologies and the discovery of new chemical entities. For instance, studies have focused on the synthesis of novel derivatives through reactions involving similar dione compounds, aiming to understand their crystal structures and potential applications in various fields, including materials science and pharmaceuticals. The synthesis of such compounds often employs catalytic processes and seeks to elucidate the structural aspects through X-ray crystallography and spectroscopic methods (Fujii et al., 2002).
Antitumor Activity
One of the significant applications of derivatives similar to the specified compound lies in their potential antitumor activity. Research has been conducted to evaluate the efficacy of these compounds and their metal complexes against various cancer cell lines. For example, the study of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and its metal complexes demonstrated promising results in inhibiting the growth of human chronic myeloid leukemia cells and human T lymphocyte carcinoma cells, highlighting the potential of these compounds in cancer therapy (Shabani et al., 2009).
Photoluminescent Materials
Compounds with a structural resemblance to this compound have also found applications in the development of photoluminescent materials. Research into conjugated polymers incorporating similar dione units has revealed their potential as photoluminescent materials due to their strong emission properties. These materials are being explored for use in electronic applications, including organic light-emitting diodes (OLEDs), due to their high photochemical stability, good solubility, and processability into thin films (Beyerlein & Tieke, 2000).
Antibacterial Agents
The synthesis of derivatives related to this compound has also been explored for their potential antibacterial properties. Studies have focused on developing compounds with enhanced antibacterial efficacy against both gram-positive and gram-negative bacteria. These efforts aim to address the growing need for new antibacterial agents in the face of rising antibiotic resistance (Sheikh et al., 2009).
Propriétés
IUPAC Name |
3-chloro-4-(cyclohexylamino)-1-(2,4-dimethylphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-11-8-9-14(12(2)10-11)21-17(22)15(19)16(18(21)23)20-13-6-4-3-5-7-13/h8-10,13,20H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDXEFPDMJVDGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide](/img/structure/B5540878.png)
![2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540888.png)
![3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5540900.png)

![methyl 4-{[(4-methyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5540904.png)
![8-[3-(2-furyl)propanoyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5540907.png)
![2-methyl-4-(3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5540908.png)
![3-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-pyridinol](/img/structure/B5540910.png)




![isopropyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540952.png)
![methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B5540955.png)
